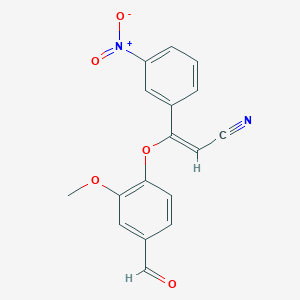

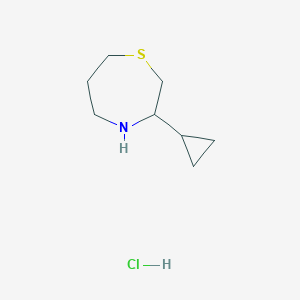

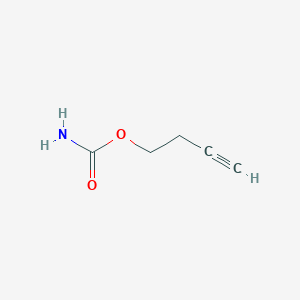

![molecular formula C22H14FNO3 B2820993 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923227-92-3](/img/structure/B2820993.png)

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound “N-(2,4-Difluorophenyl)-2-fluorobenzamide” was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction methods . In one such compound, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)°. The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å .Scientific Research Applications

Anticholinesterase Activity : The synthesis and evaluation of certain coumarin-3-carboxamides, which are structurally related to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide, revealed significant anticholinesterase activity, particularly against acetylcholinesterase (AChE). This activity is important for potential treatments of diseases like Alzheimer's (Ghanei-Nasab et al., 2016).

Molecular Structure and Polymorphism : The compound exhibits dimorphic behavior, analyzed through morphology, X-ray single-crystal structure analysis, and other methods. The presence of strong hydrogen bonds and weak intermolecular interactions lead to this behavior, which is relevant in crystal engineering and materials science (Chopra & Row, 2005).

Serotonin 1A Receptor Imaging : A structurally similar compound was used as a molecular imaging probe for studying serotonin 1A receptors in the brains of Alzheimer's disease patients. This application is crucial in neurological research and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Anion-Sensing Ability : A fluorescent molecular system derived from a similar structure was developed for sensing fluoride ions. This capability is significant in chemical sensing and environmental monitoring (Sarkar & Samanta, 2007).

Synthesis and Medicinal Chemistry Applications : The compound's relevance in synthesis and medicinal chemistry was highlighted in a study focusing on Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination, demonstrating its utility in creating functionally diverse molecular structures (Wang et al., 2009).

Pathophysiological Studies : A thiol-chromene "click" reaction, using a compound with a similar structure, was developed for near-infrared visualization of thiol fluctuations in cells and mice. This technique is invaluable for studying pathophysiological processes in living organisms (Yang et al., 2019).

Histone Deacetylase Inhibition : A related benzamide derivative, MS-27-275, demonstrated significant in vivo antitumor activity through histone deacetylase inhibition. This finding has implications in cancer treatment strategies (Saito et al., 1999).

Antimicrobial and Antipathogenic Activity : Thiourea derivatives of similar structure showed significant antimicrobial activity, especially against biofilm-forming bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential development of new antimicrobial agents (Limban et al., 2011).

Anti-proliferative Properties in Cancer : Benzochromene derivatives structurally related to this compound demonstrated anti-proliferative properties and DNA binding, inducing apoptosis in colorectal cancer cells (Ahagh et al., 2019).

Vibrational Spectroscopic Studies : Studies involving Fourier transform infrared and Raman spectra of a related compound provided insights into molecular vibrations and interactions, valuable in molecular characterization and analysis (Ushakumari et al., 2008).

Future Directions

The future directions for research involving “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide” could include further studies on its potential applications in various fields, as well as its potential as an antibacterial and antifungal agent. Additionally, the study of noncovalent interactions involving organic fluorine will continue to be an expanding area of research .

properties

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FNO3/c23-18-9-5-4-8-16(18)21-13-19(25)17-12-15(10-11-20(17)27-21)24-22(26)14-6-2-1-3-7-14/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTPCYCUXUADRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

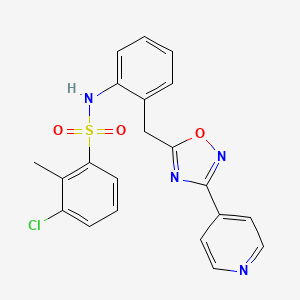

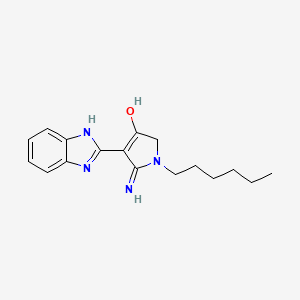

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)

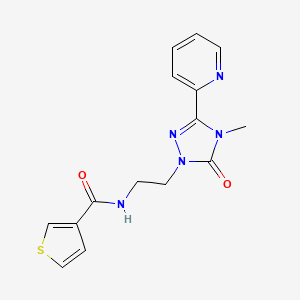

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)

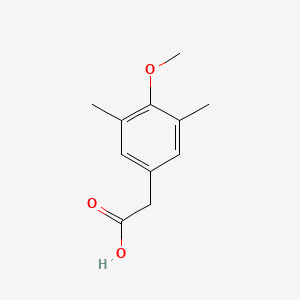

![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)

![Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate](/img/structure/B2820928.png)